molecular formula C23H26N2O6 B15103160 Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate

Cat. No.: B15103160
M. Wt: 426.5 g/mol
InChI Key: ACFQTYKEPZAXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzofuran moiety and a furan-2-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF and POCl3.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a base.

    Tert-butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperazine moieties are known to interact with various biological macromolecules, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate is unique due to the presence of both benzofuran and furan-2-ylcarbonyl groups, which confer distinct chemical and biological properties. These moieties enhance its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl 4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(28)25-10-8-24(9-11-25)13-15-17(26)6-7-18-20(15)16(14-30-18)21(27)19-5-4-12-29-19/h4-7,12,14,26H,8-11,13H2,1-3H3

InChI Key

ACFQTYKEPZAXKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.